bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoate
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Overview
Description
Bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoate, also known as Bisbenzylideneacetone-derived sulfones, is a compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied for its potential application in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of Bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoate is not fully understood. However, studies have suggested that this compound may exert its anti-tumor and anti-inflammatory effects through the inhibition of NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of various cellular processes, including inflammation and immune response. This compound has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been found to exhibit antioxidant properties by scavenging free radicals.
Advantages and Limitations for Lab Experiments
One of the advantages of using Bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoate in lab experiments is its ability to exhibit anti-tumor and anti-inflammatory effects. This makes it a potential candidate for the development of new anti-cancer and anti-inflammatory drugs. However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions that can be explored in the study of Bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoate. One of the future directions is to investigate the potential of this compound as a photoresist material for microfabrication. Another future direction is to explore the use of this compound as a key intermediate for the synthesis of other biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application in the development of new anti-cancer and anti-inflammatory drugs.
Synthesis Methods
The synthesis of Bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoate can be achieved through a multi-step process. The first step involves the reaction of 3-methoxybenzaldehyde and acetone in the presence of a base catalyst to form bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoateneacetone. The second step involves the reaction of bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoateneacetone with a sulfonating agent such as chlorosulfonic acid to produce bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoateneacetone-derived sulfones. The third step involves the reaction of bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoateneacetone-derived sulfones with 4,4'-dihydroxybenzophenone to produce this compound.
Scientific Research Applications
Bis(3-methoxyphenyl) 4,4'-sulfonyldibenzoate has been studied for its potential application in various fields of scientific research. In medicinal chemistry, this compound has been found to exhibit anti-tumor and anti-inflammatory properties. In material science, this compound has been studied for its ability to act as a photoresist material for microfabrication. In organic synthesis, this compound has been used as a key intermediate for the synthesis of other biologically active compounds.
properties
IUPAC Name |
(3-methoxyphenyl) 4-[4-(3-methoxyphenoxy)carbonylphenyl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O8S/c1-33-21-5-3-7-23(17-21)35-27(29)19-9-13-25(14-10-19)37(31,32)26-15-11-20(12-16-26)28(30)36-24-8-4-6-22(18-24)34-2/h3-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUFDBVPWQEOHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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